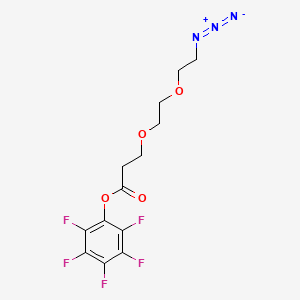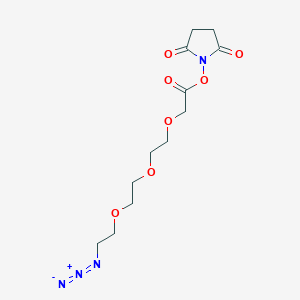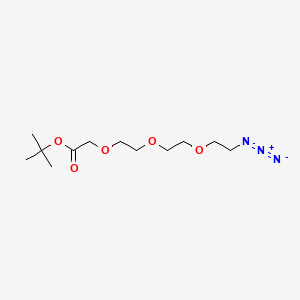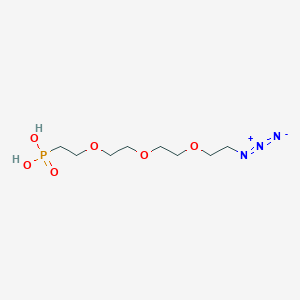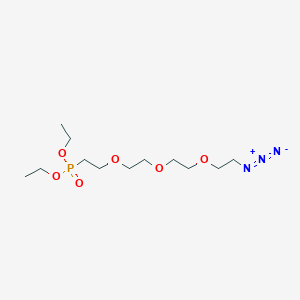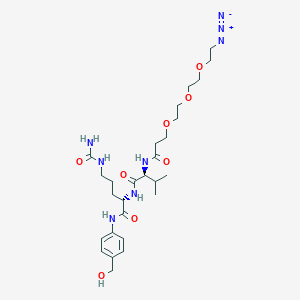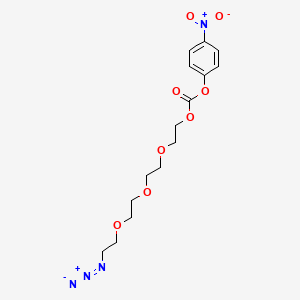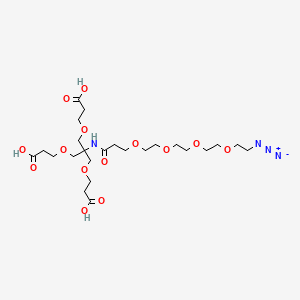
Balovaptan
Descripción general
Descripción
Balovaptan (INN; developmental code name RG7314) is a selective small molecule antagonist of the vasopressin V1A receptor . It is under development by Roche for the treatment of post-traumatic stress disorder . It was in a phase III clinical trial for adults and a phase II clinical trial for children for this indication .
Molecular Structure Analysis
This compound has the IUPAC name 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine . Its molecular formula is C22H24ClN5O .Physical And Chemical Properties Analysis
This compound has a molar mass of 409.92 g/mol . More detailed physical and chemical properties might be found in specialized chemistry databases or publications.Aplicaciones Científicas De Investigación
Trastorno del espectro autista (TEA)
Balovaptan, un antagonista del receptor de vasopresina 1a, ha sido investigado por su potencial para tratar los síntomas centrales del TEA. El fármaco tiene como objetivo mejorar la comunicación social y la interacción, que a menudo son desafiantes para las personas con TEA {svg_1}. A pesar de la promesa inicial, un ensayo de fase 3, V1aduct, concluyó que this compound no mejoró significativamente la comunicación social en adultos autistas en comparación con el placebo {svg_2}.
Aplicaciones pediátricas
La farmacocinética de this compound se ha modelado para apoyar la dosificación en poblaciones pediátricas. El modelo predice que los niños de 2 a 4 años requieren el 40% de la dosis para adultos para lograr exposiciones equivalentes a las de los adultos, mientras que los de 5 a 9 años requieren el 70%, y los de 10 años o más pueden recibir la dosis completa para adultos {svg_3}. Este modelo es crucial para determinar la dosis adecuada para los niños en ensayos clínicos y entornos terapéuticos.
Edema cerebral maligno (ECM)
This compound se ha explorado para nuevas indicaciones clínicas, incluido el ECM. Se adaptó un modelo farmacocinético poblacional para la dosificación intravenosa y se combinó con datos farmacodinámicos para guiar la dosificación en un ensayo de fase II para la profilaxis del ECM después de un accidente cerebrovascular isquémico agudo {svg_4}. El modelo sugiere una secuencia de infusiones diarias de dosis escalonadas para lograr la ocupación diana del receptor cerebral.
Trastorno de estrés postraumático (TEPT)
La investigación también se ha extendido al uso potencial de this compound en el tratamiento del TEPT. El mecanismo del fármaco como antagonista del receptor de vasopresina puede influir en las funciones neuropsicológicas relacionadas con el inicio del TEPT, ofreciendo un enfoque novedoso para el manejo de esta afección {svg_5}.
Profilaxis de accidentes cerebrovasculares
Además del ECM, el modelo farmacocinético de this compound se ha utilizado para simular la ocupación del receptor cerebral como guía para la dosificación en la profilaxis de accidentes cerebrovasculares. Esta aplicación podría proporcionar una nueva vía para prevenir las complicaciones relacionadas con los accidentes cerebrovasculares {svg_6}.
Retención de agua y homeostasis del líquido cerebral
El papel de this compound como antagonista del receptor de vasopresina lo implica en la regulación de la retención de agua y la homeostasis del líquido cerebral. Estas funciones son vitales en condiciones en las que el equilibrio de líquidos se ve afectado, como en ciertos tipos de lesiones cerebrales o enfermedades {svg_7}.
Regulación de la presión arterial
La interacción del fármaco con los receptores de vasopresina también sugiere una posible aplicación en la regulación de la presión arterial. Esto podría ser particularmente relevante en condiciones en las que está implicada la vasoconstricción mediada por vasopresina {svg_8}.
Desarrollo de comportamientos sociales
La actividad central de la vasopresina, que this compound modula, se ha visto implicada en el desarrollo de comportamientos sociales. Esta área de investigación explora las implicaciones más amplias de this compound en los patrones de comportamiento social más allá del TEA {svg_9}.
Mecanismo De Acción
Target of Action
Balovaptan, also known by its developmental code name RG7314, is a selective small molecule antagonist . Its primary target is the vasopressin V1A receptor . This receptor is involved in a range of biological activities, including the regulation of water retention, brain fluid homeostasis, and blood pressure . It also acts centrally as a neurotransmitter to regulate the hypothalamic-pituitary adrenocortical axis .
Mode of Action
This compound acts by antagonizing the vasopressin V1A receptor . By blocking this receptor, this compound can influence the various physiological functions that the receptor is involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its antagonistic action on the vasopressin V1A receptor. Vasopressin, the hormone that normally binds to this receptor, has been implicated in a variety of neuropsychological functions, including the development of social behaviors and aggression . By blocking the receptor, this compound may influence these functions.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and exhibit time- and dose-dependent non-linearity . The volume of distribution of this compound decreases as the amount of this compound in the central compartment increases . An age effect on clearance has been observed in children, with adult-equivalent exposures predicted at 40% of the adult dose for children aged 2–4 years, 70% for 5–9 years, and at the full adult dose for ≥10 years .
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the vasopressin V1A receptor. By blocking this receptor, this compound can influence the various physiological functions that the receptor is involved in .
Direcciones Futuras
Propiedades
IUPAC Name |
8-chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O/c1-27-13-16-12-17(23)7-10-19(16)28-20(14-27)25-26-22(28)15-5-8-18(9-6-15)29-21-4-2-3-11-24-21/h2-4,7,10-12,15,18H,5-6,8-9,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZPHGHNDMRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCC(CC4)OC5=CC=CC=N5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107286 | |
| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228088-30-9 | |
| Record name | Balovaptan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228088309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balovaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Chloro-5,6-dihydro-5-methyl-1-[trans-4-(2-pyridinyloxy)cyclohexyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALOVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAX5D5AGV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



